molecular formula C17H17N5O B2781137 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034286-07-0

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No.: B2781137
CAS No.: 2034286-07-0
M. Wt: 307.357
InChI Key: RJNOVLCUZVZPSA-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: is a complex organic compound that features an indole ring, a pyrimidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol or amino halide precursor.

    Coupling Reactions: The final step involves coupling the indole, pyrimidine, and azetidine moieties through a series of condensation and cyclization reactions, often under the influence of catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azetidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives of the indole and azetidine rings.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives at the pyrimidine ring.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

Uniqueness

  • The combination of indole, pyrimidine, and azetidine rings in a single molecule is unique and provides a distinct set of chemical and biological properties.
  • The specific arrangement of these rings allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(8-12-9-20-15-5-2-1-4-14(12)15)22-10-13(11-22)21-17-18-6-3-7-19-17/h1-7,9,13,20H,8,10-11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNOVLCUZVZPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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